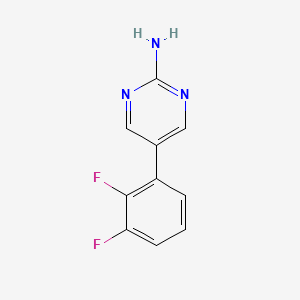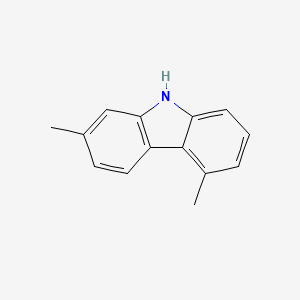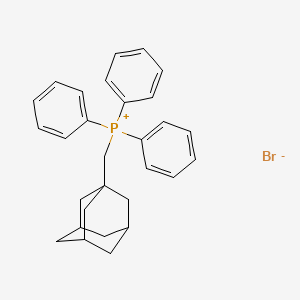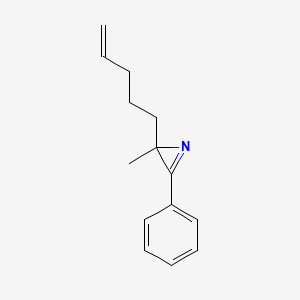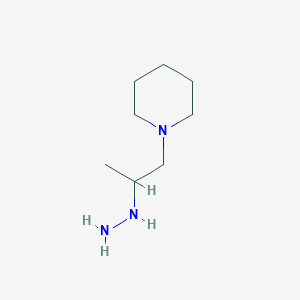
1-(2-Hydrazinylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.
Synthetic Routes and Reaction Conditions:
Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.
Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.
類似化合物との比較
Piperidine: The parent compound, lacking the hydrazinylpropyl group.
Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.
特性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC名 |
1-piperidin-1-ylpropan-2-ylhydrazine |
InChI |
InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3 |
InChIキー |
UQSPLERTDVUFLH-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCCC1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)
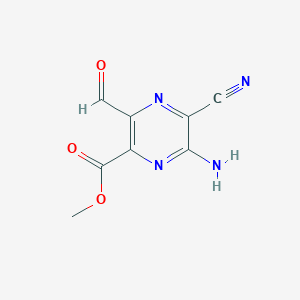

![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
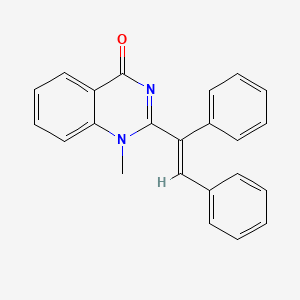
![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
